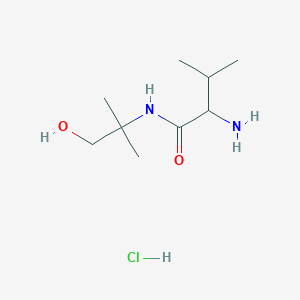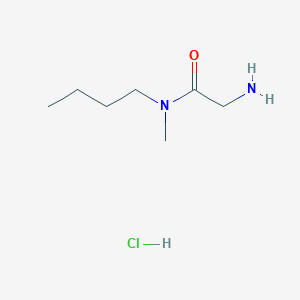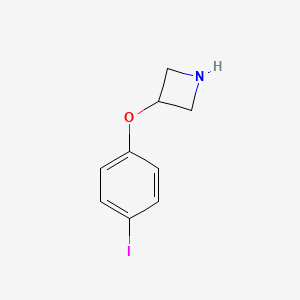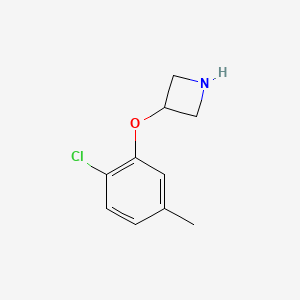![molecular formula C13H18N2 B1441206 2-p-Tolyloctahydropyrrolo[3,4-c]pyrrole CAS No. 815632-23-6](/img/structure/B1441206.png)
2-p-Tolyloctahydropyrrolo[3,4-c]pyrrole
Descripción general
Descripción
“2-p-Tolyloctahydropyrrolo[3,4-c]pyrrole” is a chemical compound that has garnered interest among scientists for its diverse range of applications. It’s a solid substance with the empirical formula C13H19ClN2 .
Molecular Structure Analysis
The SMILES string of the compound isCC1=CC=C (C=C1)N2C [C@]3 ( [H])CNC [C@]3 ( [H])C2.Cl . This provides a textual representation of the compound’s structure. Physical And Chemical Properties Analysis
The compound is a solid . Its molecular weight is 238.76 .Aplicaciones Científicas De Investigación
Antibacterial Applications
2-p-Tolyloctahydropyrrolo[3,4-c]pyrrole: derivatives have shown significant potential as antibacterial agents. Their ability to interfere with bacterial cell wall synthesis and protein function makes them valuable in the development of new antibiotics, especially in the face of rising antibiotic resistance .
Antifungal Activity
These compounds also exhibit antifungal properties, making them candidates for treating fungal infections. Their mechanism involves disrupting the fungal cell membrane integrity, leading to cell lysis .
Anti-inflammatory Properties
In the field of anti-inflammatory drugs, 2-p-Tolyloctahydropyrrolo[3,4-c]pyrrole derivatives can inhibit the synthesis of pro-inflammatory cytokines, offering a novel approach to managing inflammation-related diseases .
Antiviral Uses
The structure of 2-p-Tolyloctahydropyrrolo[3,4-c]pyrrole allows it to bind to viral proteins, thereby inhibiting viral replication. This property is being explored to develop new antiviral medications .
Anticancer Potential
Research has indicated that these compounds can induce apoptosis in cancer cells and inhibit tumor growth. They are being studied for their potential use in chemotherapy .
Antiparasitic Effects
The antiparasitic activity of 2-p-Tolyloctahydropyrrolo[3,4-c]pyrrole derivatives is another area of interest, with studies showing their effectiveness against various parasitic infections .
Enzyme Inhibition
These compounds can act as enzyme inhibitors, disrupting the metabolic pathways of disease-causing organisms, which is crucial for the development of new therapeutic drugs .
Kinase Inhibition for Cancer Therapy
Recent studies have highlighted the role of 2-p-Tolyloctahydropyrrolo[3,4-c]pyrrole derivatives as kinase inhibitors, which is significant in cancer treatment. They can target multiple kinases involved in cell proliferation and survival, making them promising candidates for multi-targeted cancer therapy .
Propiedades
IUPAC Name |
5-(4-methylphenyl)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-10-2-4-13(5-3-10)15-8-11-6-14-7-12(11)9-15/h2-5,11-12,14H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALGAEHWMNZFLNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC3CNCC3C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10676558 | |
| Record name | 2-(4-Methylphenyl)octahydropyrrolo[3,4-c]pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-p-Tolyloctahydropyrrolo[3,4-c]pyrrole | |
CAS RN |
815632-23-6 | |
| Record name | 2-(4-Methylphenyl)octahydropyrrolo[3,4-c]pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[2-(Tert-butyl)phenoxy]pyrrolidine hydrochloride](/img/structure/B1441123.png)
![3-[4-(Benzyloxy)phenoxy]azetidine](/img/structure/B1441124.png)
![4-{2-[4-Bromo-2-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1441125.png)
![3-{2-[2-Bromo-4-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1441127.png)



![3-[(3-Fluorophenyl)methyl]pyrrolidine](/img/structure/B1441135.png)





![3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid](/img/structure/B1441145.png)